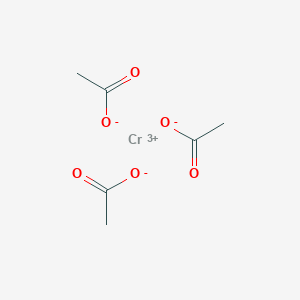

CHROMIC ACETATE

Cat. No. B085849

Key on ui cas rn:

1066-30-4

M. Wt: 229.13 g/mol

InChI Key: WYYQVWLEPYFFLP-UHFFFAOYSA-K

Attention: For research use only. Not for human or veterinary use.

Patent

US04401636

Procedure details

Chromium Micelle: Weighed 10 grams of chromic oxide (Cr2O3) and added to a 4 liter beaker. The contents of the beaker were slurried with 200 ml of distilled water. 12.5 ml of glacial acetic acid were added to produce a chromic (III) acetate in solution. 100 grams of chrysotile asbestos (Union Carbide, high purity, grade 7) were added. The contents of the beaker were diluted to 3.5 liters with distilled water, followed by heating to 100° C., and stirring to provide adequate mixing with the chromic acetate. 200 ml of 1 N sodium hydroxide were added to the suspension to precipitate a chromium (III) oxide micelle onto the asbestos surface. The product was removed from the heat source and allowed to cool. The product was collected by vacuum filtration using a Whatman #1 filter. The resulting dark green product was allowed to air dry for 16 hours. The filter cake was dried at 330° F. for 90 minutes. The dry cake was fiberized by use of a blender at high speed for 1 minute. A sample of the product was completely dissolved by treatment with 20% by weight sodium peroxide at 850° C. Elemental analysis is shown in Table I. HF insoluble matter was increased to 53% compared to 8.6% for an untreated chrysotile as shown in Table II.

[Compound]

Name

chromic oxide

Quantity

10 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cr:1].O.[C:3]([OH:6])(=[O:5])[CH3:4]>>[CH3:4][C:3]([O-:6])=[O:5].[CH3:4][C:3]([O-:6])=[O:5].[CH3:4][C:3]([O-:6])=[O:5].[Cr+3:1] |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cr]

|

[Compound]

|

Name

|

chromic oxide

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

12.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Cr+3]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |